molecular formula C36H74 B099008 Hexatriacontane-d74 CAS No. 16416-34-5

Hexatriacontane-d74

Cat. No.: B099008
CAS No.: 16416-34-5
M. Wt: 581.4 g/mol
InChI Key: YDLYQMBWCWFRAI-BIEDWJNBSA-N
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Description

Hexatriacontane-d74 is a deuterium-labeled long-chain hydrocarbon with the molecular formula CD3(CD2)34CD3. It is a stable isotope-labeled compound, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexatriacontane-d74 is synthesized through the deuteration of hexatriacontane. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions, often involving a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the complete exchange of hydrogen atoms. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexatriacontane-d74 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of light or heat.

Major Products:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated hydrocarbons.

Scientific Research Applications

Hexatriacontane-d74 has several applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Utilized in the study of lipid metabolism and membrane dynamics.

    Medicine: Employed in pharmacokinetic studies to trace the metabolic pathways of drugs.

    Industry: Used in the development of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

Hexatriacontane-d74 is unique due to its deuterium labeling, which distinguishes it from other long-chain hydrocarbons. Similar compounds include:

    Hexatriacontane: The non-deuterated form of this compound.

    Eicosane-d42: A deuterium-labeled hydrocarbon with a shorter chain length.

    Tetracosane-d50: Another deuterium-labeled hydrocarbon with a different chain length.

The uniqueness of this compound lies in its specific chain length and the extent of deuterium labeling, which provides distinct advantages in analytical and research applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-tetraheptacontadeuteriohexatriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLYQMBWCWFRAI-BIEDWJNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583747
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-34-5
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is hexatriacontane-d74 used as a tracer in diesel engine emission studies?

A1: this compound is a fully deuterated hydrocarbon that serves as an excellent tracer for lubricating oil in engine emissions. Its unique isotopic signature allows researchers to differentiate between emissions originating from the combustion of fuel and those from lubricating oil. [, ] This distinction is crucial for understanding the contribution of different sources to overall particulate matter emissions.

Q2: How does the use of this compound help differentiate between crankcase and tailpipe emissions?

A2: Researchers add this compound directly to the engine oil. When analyzing emissions, the presence of this compound specifically points to crankcase emissions, as this compound is directly associated with the lubricating oil. [] This method helps researchers quantify the proportion of crankcase emissions in overall vehicle emissions, providing insights for emission control strategies.

Q3: What analytical techniques are used to detect and quantify this compound in emission samples?

A3: While the provided research articles do not specify the exact analytical methods used, the detection and quantification of this compound likely involve sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the emission sample and then identifies and quantifies them based on their mass-to-charge ratio. The unique mass of this compound, due to its deuterium labeling, allows for its precise detection and quantification even in complex mixtures. []

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